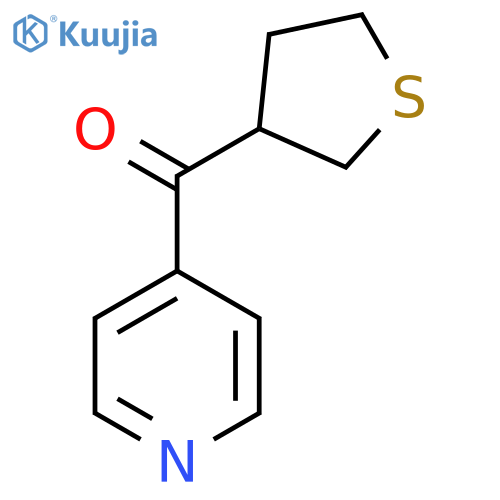Cas no 1339715-63-7 (4-(thiolane-3-carbonyl)pyridine)

1339715-63-7 structure
商品名:4-(thiolane-3-carbonyl)pyridine
CAS番号:1339715-63-7
MF:C10H11NOS
メガワット:193.265441179276
CID:5044551
4-(thiolane-3-carbonyl)pyridine 化学的及び物理的性質
名前と識別子
-
- pyridin-4-yl(tetrahydrothiophen-3-yl)methanone
- pyridin-4-yl(thiolan-3-yl)methanone
- 4-[(THIOLAN-3-YL)CARBONYL]PYRIDINE
- 4-(thiolane-3-carbonyl)pyridine
-
- インチ: 1S/C10H11NOS/c12-10(9-3-6-13-7-9)8-1-4-11-5-2-8/h1-2,4-5,9H,3,6-7H2
- InChIKey: LWNMMEMVAWGBBI-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C(C2C=CN=CC=2)=O)C1
計算された属性
- せいみつぶんしりょう: 193.056
- どういたいしつりょう: 193.056
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.3
- 疎水性パラメータ計算基準値(XlogP): 1.3
4-(thiolane-3-carbonyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-240155-5.0g |
4-(thiolane-3-carbonyl)pyridine |
1339715-63-7 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
| TRC | P308411-1g |
pyridin-4-yl(tetrahydrothiophen-3-yl)methanone |
1339715-63-7 | 1g |
$ 615.00 | 2022-06-03 | ||
| Life Chemicals | F2167-2455-10g |
pyridin-4-yl(tetrahydrothiophen-3-yl)methanone |
1339715-63-7 | 95%+ | 10g |
$1827.0 | 2023-09-06 | |
| Life Chemicals | F2167-2455-1g |
pyridin-4-yl(tetrahydrothiophen-3-yl)methanone |
1339715-63-7 | 95%+ | 1g |
$435.0 | 2023-09-06 | |
| Life Chemicals | F2167-2455-0.25g |
pyridin-4-yl(tetrahydrothiophen-3-yl)methanone |
1339715-63-7 | 95%+ | 0.25g |
$392.0 | 2023-09-06 | |
| TRC | P308411-500mg |
pyridin-4-yl(tetrahydrothiophen-3-yl)methanone |
1339715-63-7 | 500mg |
$ 410.00 | 2022-06-03 | ||
| Enamine | EN300-240155-0.05g |
4-(thiolane-3-carbonyl)pyridine |
1339715-63-7 | 95% | 0.05g |
$768.0 | 2024-06-19 | |
| Enamine | EN300-240155-0.25g |
4-(thiolane-3-carbonyl)pyridine |
1339715-63-7 | 95% | 0.25g |
$840.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6417-10G |
4-(thiolane-3-carbonyl)pyridine |
1339715-63-7 | 95% | 10g |
¥ 10,540.00 | 2023-04-06 | |
| Ambeed | A1077409-1g |
4-[(Thiolan-3-yl)carbonyl]pyridine |
1339715-63-7 | 98% | 1g |
$398.0 | 2024-04-24 |
4-(thiolane-3-carbonyl)pyridine 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
1339715-63-7 (4-(thiolane-3-carbonyl)pyridine) 関連製品
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2230780-65-9(IL-17A antagonist 3)
- 13769-43-2(potassium metavanadate)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1339715-63-7)4-(thiolane-3-carbonyl)pyridine

清らかである:99%/99%
はかる:1g/5g
価格 ($):358.0/1040.0